(S)-2-phenylpiperidine

概要

説明

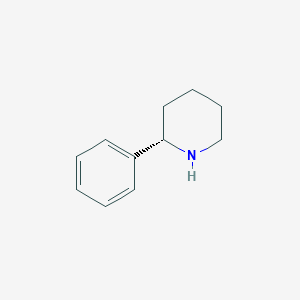

(S)-2-phenylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring with a phenyl group attached to the second carbon atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-phenylpiperidine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 2-phenylpyridine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and yield.

化学反応の分析

Types of Reactions

(S)-2-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted piperidines, ketones, aldehydes, and various amine derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

(S)-2-phenylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

作用機序

The mechanism of action of (S)-2-phenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and cellular signaling pathways.

類似化合物との比較

Similar Compounds

2-phenylpiperidine: The racemic mixture of the compound.

3-phenylpiperidine: A structural isomer with the phenyl group attached to the third carbon atom.

4-phenylpiperidine: Another isomer with the phenyl group on the fourth carbon atom.

Uniqueness

(S)-2-phenylpiperidine is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other isomers. The enantiomeric purity of this compound is crucial for its specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

生物活性

(S)-2-phenylpiperidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a phenyl group at the second position. The stereochemistry of the compound plays a crucial role in its biological activity, as enantiomers can exhibit significantly different pharmacological profiles. The compound's structure can be depicted as follows:

Research indicates that this compound interacts with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It has been identified as a ligand for dopamine D2 receptors, which are crucial in regulating mood, cognition, and motor control. The compound's ability to modulate these receptors suggests potential applications in treating psychiatric disorders such as schizophrenia and depression.

Key Findings:

- Dopamine Receptor Affinity : Studies have shown that this compound exhibits high affinity for D2 receptors, which correlates with its dopaminergic activity .

- Monoamine Oxidase Inhibition : The compound has also been noted to inhibit monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine, thereby enhancing their availability in the synaptic cleft .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that are beneficial in therapeutic contexts.

Table 1: Summary of Pharmacological Activities

Case Studies

Several studies have investigated the therapeutic potential of this compound and its derivatives:

- Dopaminergic Stabilization : A study highlighted the role of this compound as a dopaminergic stabilizer, showing promise in managing symptoms of Parkinson's disease by modulating dopamine levels without causing overstimulation .

- Antidepressant Effects : Research involving animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant .

- Neuroprotection : Another study indicated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration, possibly through their antioxidant properties or by inhibiting apoptotic pathways .

特性

IUPAC Name |

(2S)-2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451194 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70665-05-3 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to obtain (S)-2-Phenylpiperidine?

A1: Several methods have been explored for the synthesis of this compound.

- Catalytic Cyclization: One approach utilizes a Cp*Ir complex to catalyze the N-cycloalkylation of (R)-1-phenylethylamine with diols, yielding this compound [, ]. This method is particularly attractive due to its atom economy and environmentally benign nature, producing water as the sole byproduct.

- Chiral Lactam Intermediates: Another method involves the cyclodehydration of aryl-delta-oxoacids with (R)-phenylglycinol to obtain chiral bicyclic lactams, which can then be further transformed into this compound []. This approach provides access to both enantiomers of 2-Phenylpiperidine through diastereodivergent synthesis.

- Reductive Amination: this compound can also be synthesized via the reductive amination of 1,5-dicarbonyl compounds with (S)-valine methyl ester []. This method highlights the versatility of employing chiral starting materials to control the stereochemistry of the final product.

Q2: What are the advantages of using catalytic methods for the synthesis of this compound?

A2: Catalytic methods, particularly those employing Cp*Ir complexes, offer several advantages for this compound synthesis:

- Environmental Friendliness: These reactions typically generate water as the only byproduct, minimizing waste and environmental impact [, ].

- Atom Economy: Catalytic reactions generally exhibit high atom economy, meaning that most atoms from the starting materials are incorporated into the desired product, reducing waste and improving efficiency [, ].

- Mild Reaction Conditions: Catalytic processes often proceed under milder reaction conditions compared to traditional methods, potentially allowing for better functional group tolerance and minimizing undesired side reactions [, ].

Q3: Are there any limitations associated with the current synthetic methods for this compound?

A3: While the existing methods offer significant advantages, there are still some limitations:

- Catalyst Cost: Transition metal catalysts, such as the Cp*Ir complex, can be expensive, potentially impacting the overall cost-effectiveness of the synthesis [, ].

- Substrate Scope: The efficiency and selectivity of these reactions can be influenced by the specific substrates used, potentially limiting the general applicability of certain methods [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。